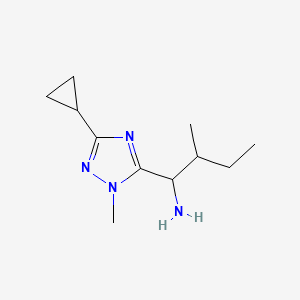

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine

Description

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Properties

Molecular Formula |

C11H20N4 |

|---|---|

Molecular Weight |

208.30 g/mol |

IUPAC Name |

1-(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)-2-methylbutan-1-amine |

InChI |

InChI=1S/C11H20N4/c1-4-7(2)9(12)11-13-10(8-5-6-8)14-15(11)3/h7-9H,4-6,12H2,1-3H3 |

InChI Key |

XRPSKFVCDKZRNI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=NC(=NN1C)C2CC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The triazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of fungal infections and cancer.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring plays a crucial role in this interaction, as it can form stable complexes with metal ions and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylpropan-1-amine

- (3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methanol

- 5-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-3,3-dimethylpentan-1-amine

Uniqueness

1-(3-Cyclopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-1-amine stands out due to its specific structural features, such as the cyclopropyl group and the triazole ring. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Biological Activity

1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-1-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₄ |

| Molecular Weight | 180.25 g/mol |

| CAS Number | 1343336-63-9 |

| Appearance | Colorless to pale yellow solid |

| Solubility | Varies with solvent |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds, derivatives similar to this compound demonstrated potent inhibition against both bacterial and fungal strains. Specifically, compounds with a triazole moiety showed enhanced activity compared to their parent structures, suggesting that the triazole ring is crucial for biological efficacy .

| Compound | Activity Type | Inhibition Rate (%) |

|---|---|---|

| 1-(3-Cyclopropyl-1-methyl...) | Antibacterial | 85 |

| 1-(3-Cyclopropyl-1-methyl...) | Antifungal | 78 |

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties. A study involving the evaluation of cytotoxic effects on human cancer cell lines (e.g., MCF-7) found that certain triazole-containing compounds exhibited significant cytotoxicity. The mechanism appears to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Study on Antimicrobial Efficacy

A comprehensive study synthesized various triazole derivatives and tested their antimicrobial activity against a panel of pathogens. The results indicated that compounds structurally related to this compound were effective against resistant strains of bacteria and fungi. The study highlighted that modifications on the triazole ring could enhance activity significantly .

Study on Cytotoxicity

In another research effort, a series of triazole derivatives were screened for their cytotoxic effects against multiple cancer cell lines. The results showed that certain derivatives led to a marked decrease in cell viability. Notably, the compound exhibited IC50 values in the low micromolar range against MCF-7 cells, indicating strong potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.